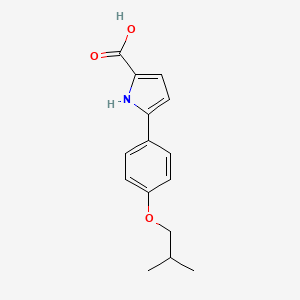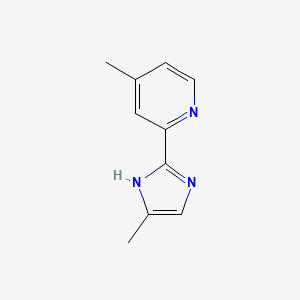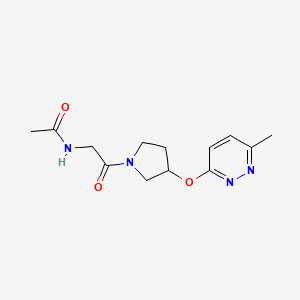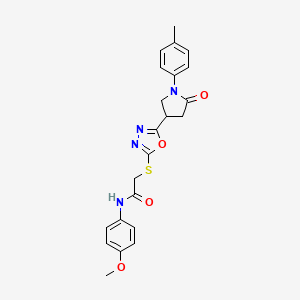
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the synthesis of Febuxostat involves the alkylation of a precursor with isobutyl bromide . Another compound, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, can be found as the synthetic precursor impurity in Febuxostat .
Molecular Structure Analysis
The molecular structure of related compounds such as Febuxostat has been described. Febuxostat has a molecular weight of 316.37 and its empirical formula is C16H16N2O3S . The InChI code for Febuxostat is provided in the search results .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, Febuxostat is known to inhibit the activity of an enzyme responsible for the synthesis of uric acid, thereby reducing serum uric acid levels .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Febuxostat and (4-Isobutoxyphenyl)boronic acid have been described. Febuxostat has a melting point of 238-239°C (dec.) and a density of 1.31±0.1 g/cm3 .
Applications De Recherche Scientifique
Synthesis and Activity Studies
5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, closely related to 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid, have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds, including 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, showed promise as analgesic agents based on their potency in mouse assays and minimal gastrointestinal side effects in rats (Muchowski et al., 1985). Another study on the absolute configuration of (-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-alpha]pyrrole-1-carboxylic acid revealed significant differences in potency between its isomers in animal tests (Guzmán et al., 1986).
Catalytic Transformations
A study by Galenko et al. (2015) demonstrated the domino reaction of 5-alkoxy- or 5-aminoisoxazoles under metal relay catalysis, leading to 4-acylpyrrole-2-carboxylic acid derivatives. This transformation signifies the potential of such compounds in organic synthesis and possibly pharmacological applications (Galenko et al., 2015).
Analgesic and Neurobehavioral Activity
A study on 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, related to the compound , indicated potential analgesic, antiinflammatory, and neuropsychobehavioral effects. This research opens avenues for the application of such compounds in therapeutic contexts (Massa et al., 1989).
Antioxidant Properties
A recent study in 2022 by Mateev et al. focused on the design, synthesis, and biological evaluation of pyrrole-based hydrazide-hydrazones. This study highlights the antioxidant properties of these compounds, suggesting their potential application in the development of novel antioxidants (Mateev et al., 2022).
Additional Applications
Further research on various pyrrole derivatives, including studies on their crystal structures, synthetic methodologies, and biological activities, underlines the diverse potential of such compounds in scientific research. These include applications in fields like materials science, biochemistry, and pharmacology (Patel et al., 2012; Balsamini et al., 1998; Galenko et al., 2019).
Safety And Hazards
The safety and hazards of related compounds such as Febuxostat and (4-Isobutoxyphenyl)boronic acid have been described. Febuxostat has a black box warning due to an increased risk of cardiovascular fatal outcomes in patients with gout and known cardiovascular disease . (4-Isobutoxyphenyl)boronic acid has a GHS07 signal word warning .
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)9-19-12-5-3-11(4-6-12)13-7-8-14(16-13)15(17)18/h3-8,10,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJHJPAZRSQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)


![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)






